2-Cyanoadenosine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H12N6O4 |

|---|---|

分子量 |

292.25 g/mol |

IUPAC名 |

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile |

InChI |

InChI=1S/C11H12N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,2H2,(H2,13,15,16) |

InChIキー |

OFQPWKHCCVUSEB-UHFFFAOYSA-N |

正規SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#N)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanoadenosine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Cyanoadenosine, a synthetic nucleoside analog. This document details its chemical structure, physicochemical properties, and its role as a modulator of adenosine receptors, particularly the A2A subtype. The guide includes postulated quantitative data based on structure-activity relationships of related compounds, proposed experimental protocols for its synthesis and biological evaluation, and visualizations of key signaling pathways.

Chemical Structure and Properties

This compound is a purine nucleoside characterized by a cyano group substituted at the 2-position of the adenine base. This modification significantly influences its chemical and biological properties compared to endogenous adenosine.

Chemical Structure:

-

IUPAC Name: 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile[1]

-

Chemical Formula: C₁₁H₁₂N₆O₄[1]

-

Molecular Weight: 292.25 g/mol [1]

-

CAS Number: 79936-11-1[1]

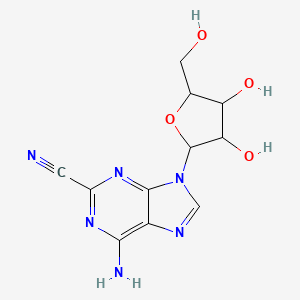

A 2D chemical structure of this compound is presented below:

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₆O₄ | [1] |

| Molecular Weight | 292.25 g/mol | [1] |

| CAS Number | 79936-11-1 | [1] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | >200 °C (decomposes) (Predicted) | |

| Solubility | Soluble in DMSO and water (Predicted) | |

| pKa | ~3.5 (purine N1), ~12.5 (ribose hydroxyls) (Predicted) |

Biological Activity and Pharmacology

This compound is recognized as an agonist of adenosine receptors, with a notable affinity for the A2A subtype. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.

Data Presentation: Predicted Receptor Binding Affinities and Functional Potencies

While direct experimental data for this compound is limited in publicly available literature, the following table provides estimated binding affinities (Ki) and functional potencies (EC50) based on structure-activity relationship (SAR) studies of other 2-substituted adenosine analogs. It is known that 2-substitution can be well-tolerated at A3 receptors and can enhance selectivity for A2A receptors.[2] Generally, 2-substituted adenosines are less potent at the A1 receptor.[3]

| Receptor Subtype | Predicted Kᵢ (nM) | Predicted EC₅₀ (cAMP Assay, nM) | G-Protein Coupling |

| A₁ | >1000 | >1000 | Gᵢ/₀ |

| A₂ₐ | 50 - 200 | 100 - 500 | Gₛ |

| A₂ₑ | >1000 | >1000 | Gₛ |

| A₃ | 200 - 800 | 500 - 1500 | Gᵢ/₀ |

Note: These values are estimations based on SAR of related compounds and should be confirmed by experimental studies.

Signaling Pathway

Activation of the adenosine A2A receptor by an agonist like this compound initiates a well-characterized signaling cascade. The receptor couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

References

Synthesis of 2-Cyanoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 2-cyanoadenosine, a modified nucleoside with potential applications in drug discovery and chemical biology. This document details the prevalent synthetic routes, experimental protocols, and quantitative data, offering a valuable resource for researchers engaged in the synthesis of nucleoside analogues.

Introduction

Modified nucleosides are fundamental tools in the development of therapeutic agents and biochemical probes. The introduction of a cyano group at the C2 position of the adenosine scaffold can significantly alter its biological activity, receptor binding affinity, and metabolic stability. This compound, therefore, represents an important target for organic synthesis in the exploration of new chemical entities with potential therapeutic value. The primary route for the synthesis of this compound involves the palladium-catalyzed cyanation of a 2-haloadenosine precursor, most commonly 2-iodoadenosine. This approach offers a reliable and efficient method for the introduction of the nitrile functionality.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The general workflow involves the protection of the hydroxyl groups of the ribose moiety, followed by the key cyanation step, and subsequent deprotection to yield the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, based on established palladium-catalyzed cyanation methodologies for nucleobases.

Protection of 2-Iodoadenosine

To prevent side reactions, the hydroxyl groups of the ribose sugar in the starting material, 2-iodoadenosine, are typically protected. A common strategy is the formation of an isopropylidene acetal, protecting the 2' and 3'-hydroxyl groups, followed by protection of the 5'-hydroxyl group.

Protocol:

-

Isopropylidene Protection: To a solution of 2-iodoadenosine in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction with triethylamine and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 2',3'-O-isopropylidene-2-iodoadenosine.

-

5'-Hydroxyl Protection: The 5'-hydroxyl group can be protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole in anhydrous DMF.

-

Monitor the reaction by TLC and upon completion, perform an aqueous workup and purify by column chromatography.

Palladium-Catalyzed Cyanation

The key step in the synthesis is the palladium-catalyzed cyanation of the protected 2-iodoadenosine. This reaction typically employs a palladium catalyst, a phosphine ligand, and a cyanide source.

Protocol:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected 2-iodoadenosine in an anhydrous solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).

-

Add the palladium catalyst (e.g., Pd2(dba)3) and the phosphine ligand (e.g., Xantphos).

-

Add the cyanide source, such as zinc cyanide (Zn(CN)2).

-

Degas the reaction mixture and heat to the specified temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected this compound.

Deprotection of Protected this compound

The final step is the removal of the protecting groups to yield this compound.

Protocol:

-

Dissolve the protected this compound in a suitable solvent system for the removal of the specific protecting groups used.

-

For the removal of silyl and isopropylidene groups, a common method is treatment with a solution of trifluoroacetic acid (TFA) in water or a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography or recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| Protection | 2-Iodoadenosine | 2,2-Dimethoxypropane, p-TsOH, TBDMSCl | Protected 2-Iodoadenosine | 85-95 |

| Cyanation | Protected 2-Iodoadenosine | Zn(CN)₂, Pd₂(dba)₃, Xantphos | Protected this compound | 70-85 |

| Deprotection | Protected this compound | TFA/H₂O or TBAF | This compound | 80-90 |

Characterization Data

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis Method | Expected Data |

| ¹H NMR | Characteristic peaks for the ribose protons and the H8 proton of the purine ring. The chemical shifts will be influenced by the C2-cyano group. |

| ¹³C NMR | A peak corresponding to the nitrile carbon (C≡N) is expected around 115-120 ppm. Other peaks for the purine and ribose carbons will also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of this compound (C₁₁H₁₂N₆O₄, Exact Mass: 292.09) should be observed. |

| FT-IR | A characteristic absorption band for the nitrile (C≡N) stretching vibration is expected in the region of 2220-2260 cm⁻¹. |

Biological Signaling Context

While the specific signaling pathways of this compound are still under investigation, it is hypothesized to interact with adenosine receptors, similar to other adenosine analogues. Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The introduction of a cyano group at the C2 position may modulate the affinity and selectivity for different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).

Caption: Hypothesized signaling pathway of this compound via the A2A receptor.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for the most up-to-date and detailed experimental conditions. The development of efficient synthetic routes to novel nucleoside analogues like this compound is crucial for advancing drug discovery and biomedical research.

The Enigmatic Mechanism of 2-Cyanoadenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine, a synthetic analog of the endogenous nucleoside adenosine, is a molecule of interest within the broader class of purinergic signaling modulators. While specific pharmacological data for this compound is not extensively available in public-domain scientific literature, its structural similarity to other 2-substituted adenosine analogs allows for a comprehensive theoretical framework of its mechanism of action. This guide synthesizes the current understanding of adenosine receptor signaling, structure-activity relationships of 2-substituted adenosine analogs, and the experimental methodologies used to characterize these compounds. It aims to provide a robust resource for researchers investigating the potential therapeutic applications of this compound and similar molecules.

Introduction to Adenosine Signaling

Adenosine is a ubiquitous neuromodulator that exerts its physiological effects through four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1] These receptors are integral to a multitude of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. The therapeutic potential of targeting these receptors has driven extensive research into the development of selective agonists and antagonists.[1]

The Presumed Mechanism of Action of this compound

Based on the well-established pharmacology of 2-substituted adenosine analogs, this compound is predicted to act as a ligand for one or more of the adenosine receptor subtypes. The nature of this interaction (agonist or antagonist) and its receptor selectivity profile would be determined by the physicochemical properties of the 2-cyano group.

Adenosine Receptor Subtypes and Their Signaling Pathways

The activation of adenosine receptors initiates intracellular signaling cascades that are primarily mediated by the modulation of adenylyl cyclase activity and, consequently, the levels of the second messenger cyclic AMP (cAMP).

-

A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1]

-

A₂A and A₂B Receptors: Conversely, these receptors couple to stimulatory G proteins (Gₛ), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP.[1]

The following diagram illustrates the canonical signaling pathways for adenosine receptors.

Structure-Activity Relationships of 2-Substituted Adenosine Analogs

Substitutions at the 2-position of the adenine ring have a significant impact on the affinity and selectivity of adenosine analogs for the different receptor subtypes. Generally, bulky and hydrophobic substitutions at the 2-position tend to favor binding to A₂A receptors.[2][3] The electron-withdrawing nature of the cyano group in this compound would likely influence its interaction with the receptor binding pocket, but without experimental data, its precise effects remain speculative.

Quantitative Data for Representative Adenosine Receptor Ligands

While specific binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) for this compound are not available, the following tables present data for well-characterized 2-substituted and other adenosine analogs to provide a comparative context.

Table 1: Binding Affinities (Kᵢ, nM) of Adenosine Analogs at Human Adenosine Receptors

| Compound | A₁ Receptor Kᵢ (nM) | A₂A Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) | Reference |

| Adenosine | 1,300 | 2,100 | 1,600 | [4] |

| 2-Chloroadenosine | 110 | 220 | 2,500 | [4] |

| CGS-21680 | 2,700 | 22 | 1,800 | [3] |

| NECA | 14 | 20 | 67 | [1] |

Disclaimer: These values are for representative compounds and not for this compound. Data is compiled from various sources and experimental conditions may differ.

Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Adenosine Analogs

| Compound | Assay | Receptor | EC₅₀/IC₅₀ (nM) | Reference |

| NECA | cAMP Accumulation | A₂A | 7.4 | [1] |

| 2-Chloroadenosine | Adenylyl Cyclase Inhibition | A₁ | 10 | [4] |

Disclaimer: These values are for representative compounds and not for this compound. Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols for Characterization

The characterization of a novel adenosine analog like this compound would involve a series of established in vitro assays to determine its binding affinity and functional activity at the four adenosine receptor subtypes.

Radioligand Binding Assay (for determining Kᵢ)

This protocol describes a representative method for determining the binding affinity of a test compound by measuring its ability to displace a known radioligand from the receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for a specific adenosine receptor subtype.

Materials:

-

Membrane preparations from cells stably expressing the human adenosine receptor of interest (e.g., A₂A).

-

Radioligand (e.g., [³H]-CGS-21680 for A₂A receptors).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound (this compound).

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a saturating concentration of a non-radioactive competitor.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

cAMP Accumulation Assay (for determining EC₅₀/IC₅₀)

This protocol outlines a method to assess the functional activity of this compound by measuring its effect on intracellular cAMP levels.

Objective: To determine if this compound acts as an agonist or antagonist at a specific adenosine receptor and to quantify its potency (EC₅₀ or IC₅₀).

Materials:

-

Whole cells stably expressing the human adenosine receptor of interest.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compound (this compound).

-

(For antagonist testing) A known agonist for the receptor.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed cells in a 96-well plate and grow to a suitable confluency.

-

Pre-treat the cells with a phosphodiesterase inhibitor for a short period.

-

For agonist testing: Add varying concentrations of this compound to the cells.

-

For antagonist testing: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration against the log concentration of this compound.

-

For agonist activity, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

For antagonist activity, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).

Conclusion

While direct experimental data on this compound remains elusive in the reviewed scientific literature, a strong theoretical framework for its mechanism of action can be constructed based on the extensive knowledge of adenosine receptor pharmacology. It is highly probable that this compound interacts with adenosine receptors, modulating adenylyl cyclase activity and intracellular cAMP levels. The precise nature of this interaction—its receptor subtype selectivity and its agonist or antagonist profile—awaits empirical determination through the standardized experimental protocols outlined in this guide. This document serves as a foundational resource for researchers poised to unravel the specific biological activities of this compound, thereby contributing to the broader field of purinergic drug discovery.

References

- 1. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

The Enigmatic Agonist: A Technical Guide to 2-Cyanoadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine is a synthetic derivative of the endogenous nucleoside adenosine. As with many adenosine analogs, its primary biological significance lies in its interaction with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors ubiquitously expressed and involved in a myriad of physiological processes. Modifications at the 2-position of the adenosine molecule have been a key strategy in the development of selective agonists and antagonists for these receptors. This document provides a comprehensive overview of the discovery, history, and experimental methodologies associated with this compound, with a focus on its role as a modulator of adenosine receptors. While specific quantitative data for this compound is not extensively available in the public domain, this guide synthesizes information from related compounds and established experimental protocols to provide a foundational understanding for researchers.

Discovery and History

The exploration of 2-substituted adenosine analogs has been a fertile ground for medicinal chemists for decades. The primary motivation has been to enhance the affinity and selectivity for the different adenosine receptor subtypes, as well as to improve metabolic stability compared to endogenous adenosine. While the exact first synthesis of this compound is not prominently documented in publicly available literature, its conceptualization follows the logical progression of structure-activity relationship (SAR) studies on adenosine derivatives. The introduction of a cyano group at the 2-position is a chemical modification intended to explore the electronic and steric requirements of the adenosine receptor binding pockets.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthesis could start from 2-chloroadenosine, a commercially available precursor. The hydroxyl groups of the ribose moiety would first need to be protected to prevent unwanted side reactions. This is typically achieved by reacting 2-chloroadenosine with a protecting group reagent such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole. The protected 2-chloroadenosine can then undergo a nucleophilic substitution reaction with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may require elevated temperatures to proceed. Finally, the protecting groups on the ribose are removed using a deprotection agent like tetrabutylammonium fluoride (TBAF) to yield this compound.

Quantitative Data

Comprehensive quantitative data on the binding affinity (Kᵢ) and functional efficacy (EC₅₀) of this compound at all adenosine receptor subtypes is not currently available in the public literature. The following tables are presented as a template for how such data would be structured, populated with representative data for other well-characterized adenosine receptor ligands to provide context for expected values and experimental variance.

Table 1: Binding Affinity (Kᵢ, nM) of Adenosine Receptor Ligands

| Ligand | Human A₁ Receptor | Human A₂ₐ Receptor | Human A₂ₑ Receptor | Human A₃ Receptor |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Adenosine | 1,000 ± 50 | 1,700 ± 100 | >10,000 | 4,900 ± 300 |

| NECA | 14 ± 1 | 20 ± 2 | 2,100 ± 200 | 330 ± 20 |

| 2-Chloroadenosine | 130 ± 10 | 1,200 ± 100 | >10,000 | 1,100 ± 100 |

Data for ligands other than this compound are representative values from published literature and may vary depending on experimental conditions.

Table 2: Functional Efficacy (EC₅₀, nM) of Adenosine Receptor Agonists

| Ligand | Human A₁ Receptor (cAMP Inhibition) | Human A₂ₐ Receptor (cAMP Stimulation) | Human A₂ₑ Receptor (cAMP Stimulation) | Human A₃ Receptor (cAMP Inhibition) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Adenosine | 310 ± 20[1] | 700 ± 50[1] | 24,000 ± 2,000[1] | 290 ± 30[1] |

| NECA | 7 ± 1 | 15 ± 2 | 1,500 ± 100 | 100 ± 10 |

| 2-Chloroadenosine | 50 ± 5 | 800 ± 70 | >10,000 | 250 ± 30 |

Data for ligands other than this compound are representative values from published literature and may vary depending on experimental conditions.

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a general method for determining the binding affinity of a test compound, such as this compound, for a specific adenosine receptor subtype using a competitive radioligand binding assay.[2][3][4][5]

1. Materials:

- Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., A₁, A₂ₐ, A₂ₑ, or A₃).

- Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, [³H]NECA for A₂ₑ, [¹²⁵I]AB-MECA for A₃).

- Unlabeled test compound (this compound).

- Non-specific binding control (e.g., a high concentration of a known potent ligand for the receptor).

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

- Adenosine deaminase (ADA) to remove endogenous adenosine.

- Glass fiber filters.

- Scintillation cocktail and scintillation counter.

2. Procedure:

- Thaw the cell membrane preparations on ice.

- Pre-incubate the membranes with ADA (e.g., 2 U/mL) for 30 minutes at room temperature to degrade any endogenous adenosine.

- Prepare a series of dilutions of the test compound (this compound) in the assay buffer.

- In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kₔ value, and the diluted test compound.

- For total binding wells, add buffer instead of the test compound.

- For non-specific binding wells, add a high concentration of the non-specific binding control.

- Initiate the binding reaction by adding the pre-treated cell membrane preparation to each well.

- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways and Visualizations

Activation of adenosine receptors triggers downstream signaling cascades that are crucial for cellular function. The A₃ adenosine receptor, often a target for 2-substituted adenosine analogs, is primarily coupled to Gᵢ/ₒ proteins.[6][7] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. In some cellular contexts, the A₃ receptor can also couple to Gₐ proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[9]

Below are Graphviz diagrams illustrating the primary signaling pathway of the A₃ adenosine receptor and a general workflow for a radioligand binding assay.

Caption: A₃ Adenosine Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

This compound represents an intriguing but under-characterized molecule within the landscape of adenosine receptor modulators. While its precise discovery and a detailed pharmacological profile are not extensively documented, its chemical structure suggests potential as a tool compound for probing adenosine receptor function. The provided technical guide offers a foundational framework for researchers interested in investigating this compound, from its likely synthesis to the methodologies for characterizing its biological activity.

Future research should focus on the definitive synthesis of this compound and the systematic evaluation of its binding affinity and functional efficacy at all four human adenosine receptor subtypes. Such studies are crucial to determine its potency and selectivity profile, which will, in turn, illuminate its potential as a research tool or a starting point for the development of novel therapeutics targeting adenosine-mediated signaling pathways. The lack of comprehensive data underscores the need for further investigation to unlock the full scientific potential of this compound.

References

- 1. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Cyanoadenosine: A Technical Guide to Putative Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine, a synthetic derivative of the endogenous nucleoside adenosine, holds significant promise as a modulator of purinergic signaling. While specific pharmacological data for this compound is emerging, the extensive body of research on 2-substituted adenosine analogs provides a strong foundation for identifying its potential therapeutic targets and mechanisms of action. This technical guide consolidates the current understanding of how modifications at the 2-position of the adenosine scaffold influence receptor affinity and efficacy, thereby offering insights into the prospective therapeutic applications of this compound. The primary targets are the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are implicated in a wide array of physiological and pathological processes, including cardiovascular function, inflammation, neurodegeneration, and cancer. This document details the signaling pathways associated with these receptors, provides representative quantitative data for analogous compounds, and outlines key experimental protocols for the pharmacological characterization of novel adenosine receptor ligands like this compound.

Introduction to Adenosine Receptors as Therapeutic Targets

Adenosine is a ubiquitous signaling molecule that fine-tunes cellular function in response to metabolic stress and injury. Its effects are mediated by four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors exhibit distinct tissue distribution and couple to different G proteins, leading to diverse downstream signaling cascades. The development of selective agonists and antagonists for these receptors is a major focus of drug discovery.

-

A1 Adenosine Receptor (A1AR): Primarily coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. A1ARs are abundant in the heart, brain, and adipose tissue, and are implicated in cardioprotection and neuronal inhibition.

-

A2A Adenosine Receptor (A2AAR): Coupled to Gs proteins, its activation stimulates adenylyl cyclase and increases cAMP levels. A2AARs are highly expressed in the striatum, immune cells, and blood vessels, playing roles in motor control, inflammation, and vasodilation.[1]

-

A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, it has a lower affinity for adenosine compared to A2AARs. It is widely distributed and is thought to be particularly important under conditions of high adenosine concentration, such as inflammation and hypoxia.

-

A3 Adenosine Receptor (A3AR): Similar to A1AR, it couples to Gi/o proteins to inhibit adenylyl cyclase. A3ARs are involved in inflammation and have been investigated as targets for cancer and inflammatory diseases.

The Role of 2-Substitution in Modulating Adenosine Receptor Activity

Structure-activity relationship (SAR) studies have demonstrated that modifications at the 2-position of the adenosine purine ring significantly influence receptor binding affinity and selectivity.[2][3][4] The introduction of various substituents, ranging from small halogens to larger aromatic groups, can shift the pharmacological profile of the resulting analog, converting non-selective agonists into highly selective agents for a particular receptor subtype.[1]

While direct binding data for this compound is not extensively published, the electron-withdrawing nature of the cyano group suggests it could confer unique properties regarding receptor interaction. The following tables summarize representative binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of 2-substituted adenosine analogs to provide a comparative landscape for predicting the potential activity of this compound.

Table 1: Binding Affinities (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Reference |

| 2-Chloroadenosine | >100 | - | 1900 | [5] |

| 2-Phenylethoxyadenosine | - | - | - | [6] |

| 2-(p-Methoxyphenyl)ethoxyadenosine | - | - | - | [6] |

| 2-Phenylaminoadenosine (CV-1808) | ~500 | ~100 | - | [7] |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.7 | 1100 | 4.4 | [1] |

| 2-[2-(l-Naphthyl)ethyloxy]adenosine | >1000 | 3.8 | >1000 | [5] |

| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | 825 | 462 | 0.33 | [8] |

Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available in the cited literature.

Table 2: Functional Potency (EC50/IC50, nM) of 2-Substituted Adenosine Analogs

| Compound | Receptor | Functional Assay | Potency (EC50/IC50, nM) | Reference |

| 2-Chloroadenosine | A2A | Adenylyl Cyclase Stimulation | > NECA | [9] |

| 2-[2-(2-Naphthyl)ethyloxy]adenosine | A2B | cAMP Accumulation | 1400 | [10] |

| 2-[2-(2-Thienyl)ethyloxy]adenosine | A2B | cAMP Accumulation | 1800 | [10] |

| 2-Chloro-2'-C-methyl-N6-cyclopentyladenosine | A1 | Adenylyl Cyclase Inhibition | 13.1 | [11] |

| CVT-3146 | A2A | Coronary Vasodilation | 6.4 | [12] |

| CVT-3033 | A2A | Coronary Vasodilation | 67.9 | [12] |

Note: Data is compiled from various sources and experimental conditions may differ.

Signaling Pathways of Potential Therapeutic Targets

The primary signaling mechanism for adenosine receptors involves the modulation of intracellular cAMP levels through the regulation of adenylyl cyclase.

A1 and A3 Receptor Signaling

Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase via Gi/o proteins, resulting in decreased cAMP production. This pathway is crucial for the inhibitory effects of adenosine on neuronal firing and cardiac contractility.

A2A and A2B Receptor Signaling

Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase through Gs proteins, leading to an increase in intracellular cAMP. This pathway mediates the vasodilatory and anti-inflammatory effects of adenosine.

Experimental Protocols for Target Validation

The following are generalized protocols for key in vitro assays used to characterize the interaction of compounds like this compound with adenosine receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by this compound.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2AAR).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known agonist or antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a test compound to modulate adenylyl cyclase activity and, consequently, intracellular cAMP levels.

Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at Gs- or Gi-coupled adenosine receptors.

Materials:

-

Whole cells expressing the human adenosine receptor of interest.

-

Test compound (this compound) at various concentrations.

-

Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).

-

Cell lysis buffer.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with a PDE inhibitor.

-

For Gs-coupled receptors (A2A, A2B): Add varying concentrations of this compound to the cells.

-

For Gi-coupled receptors (A1, A3): Add varying concentrations of this compound followed by a fixed concentration of forskolin to stimulate basal cAMP production.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in each well using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the this compound concentration.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression analysis.

Conclusion and Future Directions

The therapeutic landscape for adenosine receptor modulators is continually expanding. Based on the extensive research into 2-substituted adenosine analogs, this compound is poised to be a valuable pharmacological tool and a potential therapeutic agent. Its primary targets are likely to be the A1, A2A, A2B, and A3 adenosine receptors. The cyano- substitution may confer a unique selectivity and potency profile that warrants thorough investigation.

Future research should focus on the synthesis and comprehensive pharmacological characterization of this compound. This includes performing radioligand binding assays and cAMP functional assays across all four adenosine receptor subtypes to determine its affinity, potency, and selectivity. Subsequent in vivo studies in relevant disease models will be crucial to elucidate its therapeutic potential in areas such as cardiovascular disease, neuroinflammatory disorders, and oncology. The detailed experimental frameworks provided in this guide offer a robust starting point for these critical next steps in the development of this compound as a novel therapeutic agent.

References

- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. karger.com [karger.com]

- 5. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative agonist potencies of C2-substituted analogues of adenosine: evidence for adenosine A2B receptors in the guinea pig aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological profile of adenosine A2 receptor in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2'-C-Methyl analogues of selective adenosine receptor agonists: synthesis and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-substituted pi system derivatives of adenosine that are coronary vasodilators acting via the A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro stability of 2-Cyanoadenosine

An In-Depth Technical Guide to the In Vitro Stability of 2-Cyanoadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated . Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide leverages data from closely related structural analogs, particularly other 2-substituted adenosine derivatives, and established principles of nucleoside pharmacology and drug metabolism. The information herein is intended to serve as a foundational resource for designing and interpreting in vitro stability studies for this compound and similar nucleoside analogs.

Chemical Stability

The chemical stability of nucleoside analogs is significantly influenced by pH. Based on studies of related compounds, this compound is expected to exhibit pH-dependent stability.

Expected pH Stability Profile:

It is anticipated that this compound will be relatively stable at neutral and basic pH. However, under acidic conditions, it is likely to undergo degradation. The primary mechanism of degradation in acidic environments is the hydrolysis of the N-glycosidic bond, which would cleave the molecule into 2-cyanoadenine and ribose.

Table 1: Inferred pH Stability of this compound Based on Analog Data

| pH Condition | Expected Stability | Primary Degradation Pathway |

| Acidic (pH < 4) | Unstable | Hydrolysis of the N-glycosidic bond |

| Neutral (pH 7) | Stable | Minimal degradation |

| Basic (pH > 8) | Stable | Minimal degradation |

Metabolic Stability

The metabolic stability of this compound is a critical parameter for predicting its in vivo half-life and clearance. The primary enzyme involved in the metabolism of many adenosine analogs is adenosine deaminase (ADA), which catalyzes the conversion of adenosine to inosine. It is plausible that this compound is also a substrate for ADA, leading to the formation of 2-cyanoinosine.

In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes. Liver microsomes contain a high concentration of Phase I metabolizing enzymes, including cytochrome P450 (CYP) enzymes, which could also contribute to the metabolism of this compound.

Table 2: Summary of a General Protocol for In Vitro Metabolic Stability in Human Liver Microsomes

| Parameter | Condition |

| Test System | Human Liver Microsomes (pooled) |

| Protein Concentration | 0.5 mg/mL |

| Test Compound Conc. | 1 µM |

| Incubation Buffer | 100 mM Potassium Phosphate Buffer, pH 7.4 |

| Cofactor | 1 mM NADPH |

| Incubation Temperature | 37°C |

| Time Points | 0, 5, 15, 30, 45, 60 minutes |

| Reaction Termination | Acetonitrile containing an internal standard |

| Analytical Method | LC-MS/MS |

Experimental Protocols

Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound.

Materials:

-

This compound

-

Human Liver Microsomes (pooled)

-

1 M Potassium Phosphate Buffer, pH 7.4

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution

-

Acetonitrile

-

Internal Standard (e.g., a structurally similar and stable compound)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a working solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in buffer). The final solvent concentration should be low (e.g., <0.5%) to avoid enzyme inhibition.

-

In a 96-well plate, add the potassium phosphate buffer, the liver microsome suspension, and the this compound working solution.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.

-

-

Time-course Incubation:

-

Incubate the plate at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is terminated immediately after the addition of NADPH.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate at a high speed (e.g., 3000 x g for 15 minutes) to precipitate the microsomal proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of this compound remaining at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol for HPLC Analysis

This protocol provides a general method for the quantification of this compound. Method optimization will be required.

Table 3: General HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions for re-equilibration. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at approximately 260 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

Visualizations

Adenosine Receptor Signaling Pathway

This compound, as an adenosine analog, is expected to interact with adenosine receptors. The following diagram illustrates the general signaling pathways initiated by the activation of the four main adenosine receptor subtypes.

Caption: General adenosine receptor signaling pathways.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines the typical workflow for conducting an in vitro metabolic stability study.

Caption: Workflow of an in vitro metabolic stability assay.

Conclusion

While direct experimental data on the is not extensively available, this guide provides a robust framework for understanding its likely behavior based on the principles of medicinal chemistry and drug metabolism. It is anticipated that this compound will exhibit pH-dependent chemical stability and undergo metabolic transformation, potentially mediated by adenosine deaminase and other hepatic enzymes. The provided protocols and workflows offer a solid starting point for researchers to design and execute specific in vitro stability studies for this compound, which are essential for its further development as a potential therapeutic agent. Experimental validation of the inferred stability profile is strongly recommended.

An In-depth Technical Guide to 2-Cyanoadenosine: Solubility, Handling, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyanoadenosine, with a focus on its solubility, handling, and biological activity as an adenosine receptor agonist. The information herein is intended to support the effective use of this compound in research and drug development settings.

Physicochemical Properties

This compound is a synthetic derivative of the endogenous nucleoside adenosine. The introduction of a cyano group at the 2-position of the adenine ring modifies its chemical and biological properties.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₆O₄ | PubChem |

| Molecular Weight | 292.25 g/mol | PubChem |

| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile | PubChem |

| CAS Number | 79936-11-1 | PubChem |

Solubility

Table 2: Estimated Solubility of this compound in Common Solvents

| Solvent | Estimated Solubility | Remarks |

| DMSO (Dimethyl Sulfoxide) | ~20 mg/mL | A stock solution can be prepared in DMSO.[1][2] |

| PBS (Phosphate-Buffered Saline, pH 7.2) | ~10 mg/mL | Aqueous solutions can be prepared, but stability should be considered.[1][2] |

| Ethanol | Soluble | Quantitative data is not available, but adenosine analogs are generally soluble in ethanol. |

| Water | Sparingly Soluble | Solubility is expected to be limited. |

Handling and Safety

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, handling precautions should be based on those for structurally related and potentially hazardous nucleoside analogs.[3][4][5][6][7]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

-

Respiratory Protection: For powdered forms, use a certified respirator or handle in a chemical fume hood to avoid inhalation of dust.

-

Ventilation: Work in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

For long-term storage, it is recommended to store at -20°C.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

Stability

Specific stability data for this compound is not available. However, a study on the stability of a related compound, 2-chloro-2'-deoxyadenosine, provides valuable insights into the expected stability of adenosine analogs.[8][9]

General Stability Profile:

-

pH: Adenosine analogs are generally more stable in neutral to basic conditions. Decomposition is markedly increased in acidic pH. At pH 2 and 37°C, significant degradation of 2-chloro-2'-deoxyadenosine was observed within hours.[8][9]

-

Temperature: Stability is temperature-dependent, with degradation rates increasing at higher temperatures.

-

Solutions: Aqueous solutions are not recommended for long-term storage. It is advisable to prepare fresh aqueous solutions for experiments or to store aliquoted stock solutions in DMSO at -20°C or -80°C.

Biological Activity and Signaling Pathway

This compound is known to act as an agonist at adenosine receptors, with a particular affinity for the A₂A subtype.[9] Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes.

Activation of the A₂A adenosine receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, mediating the cellular response.[7][10][11][12]

Experimental Protocols

The primary mechanism of action of this compound as an A₂A receptor agonist is the induction of intracellular cAMP production. Therefore, a cAMP assay is a suitable method to quantify its biological activity. The following is a generalized protocol for a cell-based cAMP assay.

Protocol: Measurement of cAMP Production in a Cell-Based Assay

Objective: To determine the potency and efficacy of this compound in stimulating cAMP production in a cell line expressing the A₂A adenosine receptor.

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently expressing the human A₂A adenosine receptor.

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

This compound

-

DMSO

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

-

Multi-well plates (e.g., 96-well or 384-well)

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture:

-

Culture the A₂A receptor-expressing cells according to standard protocols.

-

Seed the cells into the multi-well plates at an appropriate density and allow them to adhere overnight.

-

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Store the stock solution in aliquots at -20°C.

-

-

Assay Procedure:

-

On the day of the experiment, prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).

-

Remove the culture medium from the cells and wash once with the assay buffer.

-

Add the diluted this compound solutions and the vehicle control to the respective wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.

-

Lyse the cells (if required by the assay kit) and proceed with the cAMP measurement according to the manufacturer's instructions for the chosen cAMP assay kit.[3][13][14]

-

-

Data Analysis:

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

Generate a standard curve if required by the assay kit.

-

Calculate the concentration of cAMP in each well.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) of this compound.

-

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. promega.com [promega.com]

- 4. A tail of two signals: the C terminus of the A(2A)-adenosine receptor recruits alternative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 8. benchchem.com [benchchem.com]

- 9. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Cyanoadenosine: A Technical Guide

Introduction

2-Cyanoadenosine is a modified nucleoside, an analog of adenosine, featuring a cyano group at the 2-position of the adenine base. This modification can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and potential biological activity. A thorough spectroscopic analysis is crucial for its unambiguous identification, purity assessment, and for elucidating its structural and conformational properties. This technical guide outlines the expected spectroscopic signatures of this compound in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide key information on the protons and carbons of the ribose sugar and the modified adenine base.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ribose moiety and the adenine base. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano group. Below is a table of expected chemical shifts based on adenosine and its derivatives.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 8.0 - 8.5 | s | - |

| H-1' | 5.9 - 6.1 | d | ~5-7 |

| H-2' | 4.5 - 4.8 | t | ~5-6 |

| H-3' | 4.2 - 4.5 | t | ~4-5 |

| H-4' | 4.0 - 4.3 | q | ~3-4 |

| H-5'a, H-5'b | 3.6 - 3.9 | m | - |

| NH₂ | ~7.3 (broad) | s | - |

| OH (2', 3', 5') | Variable (broad) | s | - |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of this compound. The cyano group will significantly deshield the C-2 carbon.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-6 | ~156 |

| C-2 | ~115-120 (due to CN) |

| C-4 | ~149 |

| C-5 | ~120 |

| C-8 | ~140 |

| C-1' | ~88 |

| C-4' | ~86 |

| C-2' | ~74 |

| C-3' | ~71 |

| C-5' | ~62 |

| CN | ~117 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or a deuterated standard for D₂O, if quantitative analysis is required.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis.

Expected Mass Spectrometric Data

-

Molecular Formula: C₁₁H₁₂N₆O₄

-

Molecular Weight: 292.25 g/mol

-

Monoisotopic Mass: 292.0920 Da[1]

-

Expected Ions:

-

[M+H]⁺: m/z 293.100

-

[M+Na]⁺: m/z 315.082

-

[M-H]⁻: m/z 291.084

-

Expected Fragmentation Pattern

The primary fragmentation is expected to be the cleavage of the glycosidic bond between the ribose sugar and the 2-cyanoadenine base.

| Fragment Ion | Description | Expected m/z |

| [Base+H]⁺ | Protonated 2-cyanoadenine | 161.057 |

| [Sugar]⁺ | Ribose fragment | 133.049 |

| [Base+2H]⁺ | Protonated 2-cyanoadenine base | 162.065 |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to obtain fragmentation data. This can be achieved through collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the accurate mass data to confirm the elemental composition. Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the conjugated system of the purine ring.

Expected UV-Vis Spectral Data

Adenosine typically shows an absorption maximum (λmax) around 259 nm. The introduction of the electron-withdrawing cyano group at the 2-position is expected to cause a slight shift in the λmax.

| Compound | Solvent | λmax (nm) |

| Adenosine | Water | 259[2] |

| This compound (Expected) | Water/Buffer | 260 - 270 |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Use the buffer as a blank to zero the instrument.

-

Record the absorbance spectrum of each dilution over a wavelength range of 200-400 nm.

-

-

Data Analysis: Determine the λmax from the spectrum. If the extinction coefficient is to be determined, plot absorbance versus concentration and use the Beer-Lambert law (A = εbc).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, amine, cyano, and aromatic functionalities.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyls) | Stretching | 3200 - 3500 (broad) |

| N-H (amine) | Stretching | 3100 - 3300 |

| C-H (aromatic) | Stretching | ~3030 |

| C-H (aliphatic) | Stretching | 2800 - 3000 |

| C≡N (cyano) | Stretching | 2220 - 2260 (sharp, medium) |

| C=N, C=C (aromatic) | Stretching | 1500 - 1680 |

| C-O (hydroxyls) | Stretching | 1000 - 1250 |

Experimental Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Signaling Pathways and Biological Context

Currently, there is limited information available in scientific literature directly linking this compound to specific signaling pathways. However, as an adenosine analog, it is plausible that it may interact with adenosine receptors (A₁, A₂A, A₂B, and A₃) or other proteins that bind adenosine or its derivatives. The cyano modification at the 2-position could alter its binding affinity and selectivity for these receptors, potentially leading to agonistic or antagonistic effects. Further biological studies are required to elucidate the specific roles of this compound in cellular signaling.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic analysis of this compound. While direct experimental data is scarce, the information compiled from analogous compounds offers a solid foundation for researchers to identify and characterize this molecule. The provided experimental protocols and workflow diagrams serve as a practical guide for conducting NMR, MS, UV-Vis, and IR spectroscopy for this compound and other related nucleoside analogs. Further research is warranted to obtain definitive experimental spectra and to explore the biological functions of this intriguing molecule.

References

An In-depth Technical Guide to 2-Cyanoadenosine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyanoadenosine derivatives and their analogs, focusing on their synthesis, biological activity, and mechanism of action as modulators of adenosine receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

Adenosine, a ubiquitous endogenous purine nucleoside, plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] The development of selective adenosine receptor modulators is a significant area of research for the potential treatment of a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer.[3]

The introduction of a cyano group at the 2-position of the adenosine scaffold has emerged as a key strategy in the design of novel adenosine receptor ligands. This modification can significantly influence the affinity and selectivity of the compounds for the different adenosine receptor subtypes. This guide will delve into the synthesis, quantitative biological data, experimental protocols, and signaling pathways associated with this compound derivatives and their analogs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step procedures starting from commercially available adenosine or related purine precursors. A common strategy involves the introduction of a leaving group at the 2-position of the purine ring, which can then be displaced by a cyanide nucleophile.

A general synthetic approach often starts with the protection of the ribose hydroxyl groups of adenosine. The 2-position of the purine ring can then be halogenated, for example, using a diazonium salt intermediate derived from 2-aminoadenosine. Subsequent nucleophilic substitution with a cyanide salt, such as copper(I) cyanide, affords the this compound core structure. Further modifications, such as substitutions at the N6-position, can be achieved by reacting the this compound intermediate with various amines.[4]

For instance, the synthesis of 2-chloro-N6-cyclopentyladenosine (CCPA), a well-known A1 adenosine receptor agonist, starts from 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine and cyclopentylamine.[5] A similar strategy can be adapted for the synthesis of 2-cyano-N6-substituted analogs.

Quantitative Biological Data

The biological activity of this compound derivatives and their analogs is typically characterized by their binding affinities (Ki) and functional potencies (IC50 or EC50) at the four adenosine receptor subtypes. These quantitative data are essential for understanding the structure-activity relationships (SAR) and for guiding the optimization of lead compounds.

The following tables summarize the reported binding affinities and functional activities for a selection of 2-substituted adenosine analogs, including those with a cyano group. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: Binding Affinities (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

| Compound | 2-Substituent | N6-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |

| Adenosine | -H | -H | 310 | 700 | 290 | [1] |

| NECA | -H | -CH2CH2C(O)NHCH2CH3 | 10 | 10 | - | [2] |

| CPA | -H | Cyclopentyl | 2.3 | 790 | 43 | [6] |

| CCPA | -Cl | Cyclopentyl | 0.4 | 3900 | - | [5] |

| 2-Chloro-2'-C-methyl-N6-cyclopentyladenosine | -Cl | Cyclopentyl | 1.8 | >10000 | >5000 | [7] |

| 2-(3-Chlorophenyl)ethyloxyadenosine | -OCH2CH2(3-Cl-Ph) | -H | >100 | - | 41 | [8] |

| 2-[2-(l-Naphthyl)ethyloxy]adenosine | -OCH2CH2(1-Naphthyl) | -H | - | 3.8 | - | [8] |

Table 2: Functional Activity (EC50/IC50, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

| Compound | 2-Substituent | N6-Substituent | A1 (cAMP inh.) IC50 (nM) | A2A (cAMP stim.) EC50 (nM) | A2B (cAMP stim.) EC50 (nM) | A3 (cAMP inh.) IC50 (nM) | Reference |

| Adenosine | -H | -H | 310 | 700 | 24000 | 290 | [1] |

| CCPA | -Cl | Cyclopentyl | 33 | 3500 | - | - | [5] |

| Alexa488-APEC | -NHCH2CH2(Alexa488) | -H | >10000 | 12.8 | - | - | [9] |

| 2-[2-(2-naphthyl)ethyloxy]adenosine | -OCH2CH2(2-Naphthyl) | -H | - | - | 1400 | - | [8] |

| 2-[2-(2-thienyl)-ethyloxy]adenosine | -OCH2CH2(2-Thienyl) | -H | - | - | 1800 | - | [8] |

Structure-Activity Relationships (SAR)

The data presented in the tables above highlight some key structure-activity relationships for 2-substituted adenosine analogs:

-

Impact of the 2-Substituent: The nature of the substituent at the 2-position plays a crucial role in determining the affinity and selectivity of the ligand. Small, electron-withdrawing groups like chloro and cyano can influence the electronic properties of the purine ring and its interactions with the receptor. Larger, hydrophobic groups at the 2-position, such as aralkyloxy substituents, can lead to high affinity and selectivity for the A2A receptor.[10]

-

Role of the N6-Substituent: The N6-position is another critical determinant of activity. Cycloalkyl groups, like the cyclopentyl group in CPA and CCPA, generally confer high affinity and selectivity for the A1 receptor.[3]

-

Combined Effects: The combination of substitutions at the 2- and N6-positions can lead to compounds with highly desirable pharmacological profiles. For example, the combination of a 2-chloro and an N6-cyclopentyl group in CCPA results in a highly potent and selective A1 agonist.[5] The introduction of a 2'-C-methyl group in CCPA further enhances its selectivity for the A1 receptor.[7]

Experimental Protocols

The characterization of this compound derivatives and their analogs relies on a set of standardized in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS21680 for A2A).

-

Test compounds (this compound derivatives).

-

Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate or tubes, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at various concentrations.

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of the non-specific binding control.

-